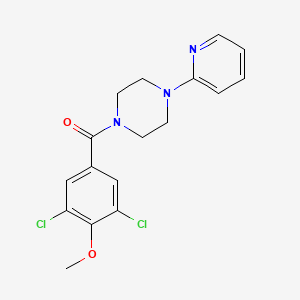

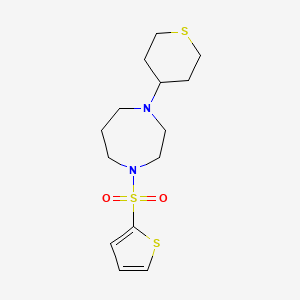

![molecular formula C18H20N4OS B2916837 3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2198365-69-2](/img/structure/B2916837.png)

3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” is a compound that contains a thieno[3,2-d]pyrimidine nucleus . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Molecular Structure Analysis

The molecular structure of “3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .

Chemical Reactions Analysis

The chemical reactions involving “3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” can be complex and diverse. For instance, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization of the intermediates yields the target thienopyrimidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The presence of functional groups can be determined using IR spectroscopy .

Aplicaciones Científicas De Investigación

Anticancer Research

Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their anticancer properties . The specific structure of “3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” suggests potential utility in the design of new anticancer drugs. These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival, offering a pathway to novel oncological treatments.

Neuropharmacology

The piperidinyl moiety present in the compound is often associated with neuroactive properties . This suggests that the compound could be used in the development of new treatments for neurological disorders, potentially acting on central nervous system receptors or transporters involved in neurological diseases.

Antimicrobial Activity

Thieno[3,2-d]pyrimidine cores are known to exhibit antibacterial activity . This compound could be synthesized and tested against various bacterial strains to assess its efficacy as a new class of antibiotics, which is crucial in the face of rising antibiotic resistance.

Enzyme Inhibition

Compounds containing thieno[3,2-d]pyrimidine have been reported to act as enzyme inhibitors . “3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” could be explored as a potential inhibitor for enzymes that are therapeutic targets, such as those involved in inflammatory processes or metabolic disorders.

Chemical Synthesis

The compound’s structure indicates potential use as an intermediate in chemical synthesis . It could serve as a precursor for the synthesis of more complex molecules with diverse biological activities, expanding the toolkit available for medicinal chemists.

Materials Science

While not traditionally associated with materials science, the electronic properties of thieno[3,2-d]pyrimidine derivatives could be harnessed in the development of new materials, such as organic semiconductors or components in molecular electronics .

Mecanismo De Acción

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to influence a variety of biochemical pathways, often resulting in changes to cellular processes .

Result of Action

Thieno[3,2-d]pyrimidines are known to have diverse biological activities, including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory effects .

Propiedades

IUPAC Name |

4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-13-3-2-7-19-18(13)23-11-14-4-8-22(9-5-14)17-16-15(6-10-24-16)20-12-21-17/h2-3,6-7,10,12,14H,4-5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRFYKHHOPNYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

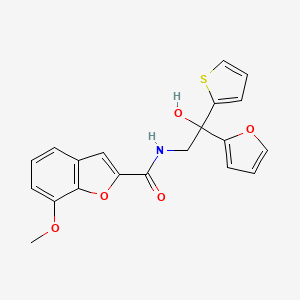

![3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2916755.png)

![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)

![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)

![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)

![2-Oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2916772.png)

![Spiro[3-azaindoline-2,1'-cyclohexane]](/img/structure/B2916774.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2916777.png)